2,3,5-Trimethyl-4-nitropyridine 1-oxide
Overview
Description
4-Nitro-2,3,5-trimethylpyridine-N-oxide is a yellow crystalline solid with the chemical formula C8H10N2O3. It is an impurity of Omeprazole, which is a covalently binds to proton pump .
Synthesis Analysis
A common method for synthesizing 4-Nitro-2,3,5-trimethylpyridine-N-oxide is through the nitration of 2,3,5-trimethylpyridine .Molecular Structure Analysis
The molecular formula of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is C8H10N2O3, and its molecular weight is 182.18 .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-2,3,5-trimethylpyridine-N-oxide include a melting point of 73-74 °C, a boiling point of 397.8±37.0 °C (Predicted), and a density of 1.26±0.1 g/cm3 (Predicted) .Scientific Research Applications
Synthesis and Structural Analysis
- Improved Synthesis : A simplified process for synthesizing 4-nitro-2,3,5-trimethylpyridine-N-oxide was developed, utilizing 30% hydrogen peroxide and 65% nitric acid. This method achieved a 95% yield with a purity of ≥98% (Tian, 2001).
- Crystal Structure Analysis : The crystal structure of bis(2,3,5-trimethylpyridine N-oxide) 2,4,6-trinitrophenolate was examined, revealing the role of strong OHO hydrogen bonding in stabilizing the salt's structure (Zhi‐Min Jin et al., 2004).
Chemical Reactions and Properties
- Directive Influence in Nitration : The directive influence of the N‐oxide group in the nitration of pyridine‐n‐oxide derivatives was studied, with findings indicating the nitro group's preference for specific positions in the pyridine nucleus (Hertog & Ammers, 2010).
- Molecular Structure Insights : Gas-phase electron diffraction was used to determine the molecular structures of 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, providing crucial data on their structural parameters (Chiang & Song, 1983).
Applications in Spectroscopy and Materials Science
- Solvatochromic Indicator : 4-Nitropyridine N-oxide has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability in solvents, establishing a linear free-energy relationship (Lagalante et al., 1996).
- Nonlinear Optics in Molecular Complexation : Research on molecular complexes involving 4-substituted pyridine-1-oxide explored their potential in noncentrosymmetric structures for nonlinear optics applications (Muthuraman et al., 2001).
Catalysis and Chemical Synthesis
- Catalysis in Hydrocyanation : An AlIII salen complex, using 4‐phenylpyridine N‐oxide as an additive, demonstrated effectiveness in catalyzing the asymmetric hydrocyanation of nitroolefins (Jakhar et al., 2014).
- Reactivity in 1,3-Dipolar Cycloaddition : Nitropyridyl isocyanates, including 4-nitropyridine N-oxide derivatives, were studied for their reactivity in 1,3-dipolar cycloaddition reactions, revealing the potential for synthesizing various pyridine compounds (Holt & Fiksdahl, 2007).
Biomedical Applications
- Cytotoxic Characteristics in Cancer Research : Copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxides were synthesized and characterized. These compounds showed significant anti-proliferative activity against certain human cancer cell lines, demonstrating their potential in cancer treatment research (Puszko et al., 2010).
Environmental and Green Chemistry Applications
- Catalyst in Reduction of Nitroarenes : Gold nanoparticles stabilized on nanocrystalline magnesium oxide were found to be highly efficient catalysts for the reduction of nitroarenes in aqueous medium at room temperature. This demonstrates an eco-friendly approach in chemical processes (Layek et al., 2012).
Hypoxia-Selective Antitumor Agents
- Hypoxia-Selective Cytotoxicity : A series of nuclear-substituted derivatives of nitracrine N-oxide were evaluated for their hypoxia-selective cytotoxicity. These studies are crucial for developing targeted therapies for cancer treatment (Lee et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is the proton pump . This compound is known to be an impurity of Omeprazole , a well-known proton pump inhibitor. The proton pump plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .
Mode of Action
4-Nitro-2,3,5-trimethylpyridine-N-oxide, similar to Omeprazole, covalently binds to the proton pump . This binding inhibits the pump’s action, reducing the secretion of gastric acid . The reduction in acid secretion can help manage conditions like gastroesophageal reflux disease and peptic ulcers .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of acid production, leading to a decrease in gastric acidity . The downstream effects include relief from acid-related disorders and potential changes in the gut microbiota .
Result of Action
The molecular effect of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is the inhibition of the proton pump, leading to reduced gastric acid secretion . On a cellular level, this results in decreased acidity in the stomach, providing relief from acid-related conditions .
Properties
IUPAC Name |
2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLTOGTYNFTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459026 | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-79-7 | |
Record name | Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,3,5-trimethylpyridine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethyl-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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